molecular formula C24H22N6O3 B13365139 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide

Cat. No.: B13365139
M. Wt: 442.5 g/mol
InChI Key: TYHRYLKICMVBPP-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused isoindoloquinazolinone core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which is a type of imino Diels-Alder reaction. This reaction involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The reaction conditions are mild, and the process is efficient, yielding the target compound in good to moderate yields.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of eutectic solvents is advantageous due to their reusability and environmentally friendly nature. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce different isoindolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoloquinazolinones and related heterocyclic molecules, such as:

Uniqueness

What sets 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H22N6O3

Molecular Weight

442.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide

InChI

InChI=1S/C24H22N6O3/c31-20(25-13-14-28-24-26-11-5-12-27-24)10-15-29-21-16-6-1-2-7-17(16)23(33)30(21)19-9-4-3-8-18(19)22(29)32/h1-9,11-12,21H,10,13-15H2,(H,25,31)(H,26,27,28)

InChI Key

TYHRYLKICMVBPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCNC5=NC=CC=N5

Origin of Product

United States

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